molecular formula C10H21N3O2 B11965802 N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)urea

N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)urea

Cat. No.: B11965802
M. Wt: 215.29 g/mol
InChI Key: WZYCXRQTSWOSNZ-UHFFFAOYSA-N
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Description

N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)urea is a chemical compound known for its stability and unique properties. It is derived from piperidine and is characterized by the presence of a hydroxyl group and a urea moiety. This compound is widely used in various scientific research fields due to its versatile chemical nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)urea typically involves the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine with isocyanates under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C to 25°C to ensure optimal yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous-flow synthesis techniques. This method allows for the efficient and scalable production of the compound, ensuring consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives[][3].

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)urea involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the urea moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-2,2,6,6-tetramethylpiperidine
  • 2,2,6,6-tetramethylpiperidine
  • N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide

Uniqueness

N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)urea is unique due to the presence of both a hydroxyl group and a urea moiety, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively compared to its analogs .

Properties

Molecular Formula

C10H21N3O2

Molecular Weight

215.29 g/mol

IUPAC Name

(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)urea

InChI

InChI=1S/C10H21N3O2/c1-9(2)5-7(12-8(11)14)6-10(3,4)13(9)15/h7,15H,5-6H2,1-4H3,(H3,11,12,14)

InChI Key

WZYCXRQTSWOSNZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1O)(C)C)NC(=O)N)C

Origin of Product

United States

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